2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide (hereafter referred to as Compound A) is a pyrido-pyrimidinone derivative with a benzodioxolylmethyl substituent at position 3 and an acetamide-linked 3-(trifluoromethyl)phenyl group.
Key structural features:
- Core: Pyrido[3,2-d]pyrimidine-2,4-dione (providing hydrogen-bonding capacity).
- Substituents:
- 2H-1,3-benzodioxol-5-ylmethyl group (enhancing lipophilicity and π-π stacking).
- N-[3-(trifluoromethyl)phenyl]acetamide (contributing to metabolic stability and target affinity via the electron-withdrawing CF₃ group).
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O5/c25-24(26,27)15-3-1-4-16(10-15)29-20(32)12-30-17-5-2-8-28-21(17)22(33)31(23(30)34)11-14-6-7-18-19(9-14)36-13-35-18/h1-10H,11-13H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUCRFWUDONGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core substituted with a benzodioxole moiety and a trifluoromethyl phenyl group. Its chemical formula is .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzodioxole have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule demonstrated IC50 values in the micromolar range against leukemia and solid tumor cell lines .
- Antidiabetic Effects : Related benzodioxole derivatives have been evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. Compounds IIa and IIc showed potent inhibition with IC50 values of 0.85 µM and 0.68 µM respectively .
- Kinase Inhibition : The compound may act as an inhibitor of key kinases involved in cancer proliferation pathways. For example, studies on structurally related compounds have demonstrated their ability to inhibit MEK1/2 kinases effectively .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The inhibition of α-amylase suggests potential use in managing diabetes by regulating blood sugar levels.
- Cell Cycle Arrest : Similar compounds have been shown to induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Study 1: Anticancer Efficacy
A study focused on a series of benzodioxole derivatives found that they effectively inhibited the proliferation of acute biphenotypic leukemia MV4-11 cells at low concentrations (GI50 ranging from 14 to 50 nM). The mechanism involved down-regulation of phospho-ERK1/2 levels .
Study 2: Antidiabetic Potential
In vivo studies using streptozotocin-induced diabetic mice demonstrated that compound IIc significantly reduced blood glucose levels after administration. The safety profile was confirmed as it showed negligible cytotoxicity towards normal cell lines .
Study 3: Kinase Inhibition
Research on related pyrimidine derivatives indicated that they could inhibit the MEK-MAPK signaling pathway, which is often constitutively active in various cancers. This inhibition was associated with significant tumor growth reduction in xenograft models .
Data Tables
| Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| α-Amylase Inhibition | 0.68 | Streptozotocin-induced diabetic mice |
| Anticancer (MV4-11) | 14 - 50 | Acute biphenotypic leukemia |
| MEK Inhibition | Not specified | Various cancer cell lines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Divergence
The following compounds share partial structural homology with Compound A , enabling comparative analysis of their pharmacological and physicochemical properties:
Table 1: Structural and Functional Comparison of Compound A and Analogs
Key Observations:
The dioxo groups in Compound A and Compound C enhance hydrogen-bonding interactions with catalytic lysine or aspartate residues in enzymes .
Substituent Impact: The 3-(trifluoromethyl)phenyl group in Compound A improves metabolic stability over non-fluorinated analogs (e.g., Compound D) due to reduced CYP450-mediated oxidation . Compound B’s dimethylamino and isopropoxyphenyl groups confer higher solubility (logP ~2.1) compared to Compound A (predicted logP ~3.4), suggesting trade-offs between potency and bioavailability .
Pharmacological Predictions
- Target Affinity : The benzodioxolylmethyl group may enhance binding to hydrophobic pockets in kinases (e.g., EGFR or CDK2), similar to Compound C ’s fluoro-iodophenyl interaction with proteases .
- Selectivity : The trifluoromethyl group in Compound A could reduce off-target effects compared to Compound D ’s unsubstituted phenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
